molecular formula C22H28O5 B150159 Galgravin CAS No. 528-63-2

Galgravin

Cat. No. B150159
CAS RN: 528-63-2
M. Wt: 372.5 g/mol
InChI Key: JLJAVUZBHSLLJL-DQEHQXCCSA-N
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Description

Galgravin is a natural lignan compound that has been isolated from various plant sources, including Piper kadsura. It has been the subject of research due to its diverse biological activities, which include potential therapeutic applications in the treatment of inflammation and bone-destructive diseases .

Synthesis Analysis

The synthesis of Galgravin has been explored through short syntheses from nitroalkenes and allylic alcohols via a new tandem anionic-radical process. This method has been shown to be effective in producing Galgravin, as well as other related lignans such as Veraguensin, Galbelgin, and Ganschisandrin, in a few steps, highlighting the potential for efficient production of these compounds .

Molecular Structure Analysis

While the specific molecular structure analysis of Galgravin is not detailed in the provided papers, the general structure of lignans is characterized by a diverse range of biological activities, which is attributed to their complex molecular frameworks. The synthesis methods described suggest that Galgravin possesses a tetrahydrofuran core, a common feature in lignans that contributes to their bioactivity .

Chemical Reactions Analysis

Galgravin has been shown to interact with biological systems in various ways. For instance, it has been found to suppress NF-κB activation in lipopolysaccharide (LPS)-activated macrophages, which leads to the downregulation of proinflammatory molecules such as TNF-α, IL-6, iNOS, and COX-2. This indicates that Galgravin can participate in chemical reactions that modulate inflammatory pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of Galgravin have been studied using high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS). This method provided insights into the pharmacokinetic features and bioavailability of Galgravin in vivo, with an oral bioavailability determined to be 8.5%. The study demonstrated that Galgravin is stable throughout storage and processing, with good linearity and precision in its quantification .

Relevant Case Studies

Galgravin has been evaluated in various biological contexts. In a study on sepsis, Galgravin was found to ameliorate LPS-induced endotoxemia in mice, suggesting its potential application in treating inflammation-related diseases . Another study highlighted its effects on osteoclast differentiation and function, indicating that Galgravin could be a novel compound for developing drugs to treat bone-destructive diseases such as osteoporosis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Tetrahydrofuran lignans, including Galgravin, have gained attention due to their biological activities. Jahn and Rudakov (2006) conducted studies on short syntheses of Galgravin and similar compounds, highlighting a new tandem anionic-radical process for their synthesis. This work is crucial for understanding the chemical synthesis and properties of Galgravin (Jahn & Rudakov, 2006).

Biological and Pharmacological Activities

  • A study by Asai et al. (2012) showed that Galgravin, derived from Magnolia sp., inhibited osteoclast formation and differentiation, suggesting potential applications in treating bone-destructive diseases like osteoporosis. This research is significant for understanding Galgravin's biological effects on bone health (Asai et al., 2012).
  • Zhao et al. (2021) conducted pharmacokinetic and bioavailability studies of Galgravin in rats. Their findings, based on a newly developed HPLC-MS/MS method, provide insights into Galgravin's absorption and distribution in the body, which are crucial for its therapeutic applications (Zhao et al., 2021).

Quality Control and Measurement

  • Bin (2008) established a method for determining the content of Galgravin in certain herbal preparations. This assay contributes to quality control measures in the use of Galgravin in traditional medicine (Bin, 2008).

Microbial Interaction

  • Kasahara et al. (1996) explored the biotransformation of Galgravin by Aspergillus niger, converting it into its 4,4'-O-demethyl derivative. This study sheds light on microbial interactions with Galgravin and potential applications in biotechnology (Kasahara et al., 1996).

Antitumor Properties

  • Le Quesne et al. (1980) identified Galgravin as a component of Nectandra rigida Nees, contributing to its cytotoxic activity. This highlights the potential of Galgravin in antitumor research (Le Quesne et al., 1980).

Vascular Health Applications

  • Xu et al. (2008) found that Galgravin, isolated from Schisandra propinqua, showed inhibitory effects on vascular smooth muscle cell proliferation, indicating its potential role in vascular health management (Xu et al., 2008).

Safety And Hazards

Galgravin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Further optimization in the preparation, treatment protocol, and dosages of Galgravin is necessary to improve oral drug efficacy in future animal studies . The present study reveals the anti-inflammatory effects of Galgravin in mouse models and implies its potential application in inflammation diseases .

properties

IUPAC Name

(2S,3S,4R,5R)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14+,21-,22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJAVUZBHSLLJL-DQEHQXCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318613
Record name Galgravin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galgravin

CAS RN

528-63-2
Record name Galgravin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galgravin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galgravin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
282
Citations
L Zhao, S Wang, X Huang, Y Fan, Z Xue… - BioMed Research …, 2021 - hindawi.com
… Moreover, galgravin was stable throughout storage and processing … galgravin was determined to be 8.5%. This study will be helpful to the future research and development of galgravin. …
Number of citations: 8 www.hindawi.com
AJ Birch, B Milligan, E Smith, RN Speake - Journal of the Chemical …, 1958 - pubs.rsc.org
… acetic acid on galgravin and galbelgin has been investigated. We conclude that galgravin is … the orientation of one KCH*Ogroup in galgravin if its steric course were known, and of both if …
Number of citations: 26 pubs.rsc.org
JG Blears, RD Haworth - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… The residual oil, probably a mixture of stereoisomers of galgravin, gave, on further treatment … reported for galgravin appeared abnormal, and re-investigation has shown that galgravin is …
Number of citations: 9 pubs.rsc.org
M Asai, JW Lee, Y Itakura, BK Choi, T Yonezawa… - Cytotechnology, 2012 - Springer
… galgravin reduced p38 phosphorylation and suppressed the expression of c-Fos, a key transcription factor for osteoclastogenesis. Veraguensin and galgravin … and galgravin can inhibit …
Number of citations: 9 link.springer.com
NS Crossley, C Djerassi - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… the lignan type, isomeric with galgravin and galbelgk2 The ultraviolet absorption … galgravin was very similar to that of veraguensin. proposed formula (VII) for optically inactive galgravin …
Number of citations: 32 pubs.rsc.org
U Jahn, D Rudakov - Organic Letters, 2006 - ACS Publications
… Galgravin and Veraguensin are obtained in only three or four steps from nitroalkenes and … same precursors are suitable to obtain Galgravin as well as Galbelgin and Ganschisandrin. …
Number of citations: 39 pubs.acs.org
AJ Birch, GK Hughes, E Smith - Australian Journal of Chemistry, 1954 - CSIRO Publishing
… The solution was filtered leaving unchanged galgravin on the paper. The atrate was treated as above and the dihgdrogalgravin crystallized from ethanol as prisms, mp 108 OC (Found: …
Number of citations: 27 www.publish.csiro.au
YC Kuo, LC Lin, NS Yang, WJ Tsai, AP Lin, MJ Lee… - J Chin Med, 2002 - nricm.edu.tw
From the ethanol extract of the stem of Piper kadsura (Piperaceae), seven compoundsfutoquinol; futoenone;(+)-crotepoxide; galgravin;(-) galbelgin; piperlactam S and piperolactam B …
Number of citations: 4 www.nricm.edu.tw
RL Huang, CF Chen, HY Feng, LC Lin, CJ Chou - 中醫藥雜誌, 2001 - airitilibrary.com
… Among seven compounds isolated from Piper kadsura (Choisy) Ohwi, we found that futoquinol, (-)-galbelgin, and meso-galgravin at concentration of 25 μM can effectively suppress …
Number of citations: 13 www.airitilibrary.com
PW Le Quesne, JF Larrahondo… - Journal of natural …, 1980 - ACS Publications
… was identified as galgravin (4) by direct comparison with authentic material. Galgravin had been … Both nectandrin A and B on methylation yielded galgravin, showing that they are, …
Number of citations: 75 pubs.acs.org

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